Aminoethylhydroxylamine dihydrochloride

Description

Historical Context and Early Academic Investigations of Aminooxy Compounds

The foundational chemistry of hydroxylamine (B1172632) and its derivatives dates back to the 19th century. Hydroxylamine (NH2OH) was first prepared in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org Subsequent work in the late 19th and early 20th centuries by chemists such as Lobry de Bruyn and Crismer led to the preparation of pure hydroxylamine. wikipedia.org These early investigations laid the groundwork for understanding the reactivity of the hydroxylamine moiety.

The unique reactivity of the aminooxy group, particularly its enhanced nucleophilicity compared to simple amines, a phenomenon later termed the "alpha effect," was a subject of academic curiosity. This effect, where an atom with lone pair electrons adjacent to the nucleophilic center increases the reaction rate, makes aminooxy compounds particularly reactive towards electrophiles like aldehydes and ketones. While specific early academic investigations focusing solely on Aminoethylhydroxylamine dihydrochloride (B599025) are not extensively documented in readily available literature, the broader class of aminooxy compounds began to attract significant attention in the mid-20th century for their potential in organic synthesis and, later, in biological chemistry. The development of methods for O-alkylation of hydroxylamine provided pathways to synthesize a variety of aminooxy compounds, setting the stage for the creation of bifunctional reagents like Aminoethylhydroxylamine. wikipedia.org

Significance of Hydroxylamine Derivatives in Contemporary Chemical Biology

Hydroxylamine derivatives have become indispensable tools in modern chemical biology, largely due to their ability to form stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone of "bioorthogonal chemistry," a field that involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the reactions of aminooxy compounds with endogenous carbonyls mean they are not strictly bioorthogonal in all contexts, their chemoselective nature has been widely exploited.

In contemporary research, hydroxylamine derivatives are used for:

Bioconjugation: The selective reaction of the aminooxy group with an aldehyde or ketone allows for the precise attachment of labels, such as fluorescent dyes or biotin (B1667282), to biomolecules. This is particularly useful for studying proteins and glycans.

Protein Modification and Engineering: Site-specific modification of proteins can be achieved by introducing a carbonyl group into the protein's structure, which can then be targeted by an aminooxy-containing probe. This has been instrumental in creating homogeneously glycosylated proteins for therapeutic and research purposes.

Crosslinking: Bifunctional hydroxylamine derivatives, like Aminoethylhydroxylamine, can be used to link two or more molecules together. researchgate.netgbiosciences.com This is valuable for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. nih.govnih.gov

Drug Development: The unique reactivity of hydroxylamine derivatives has been explored in the synthesis of novel therapeutic agents, including potential antibacterial compounds that target bacterial enzymes. nih.govacs.org

The stability of the resulting oxime bond, compared to the imine bond formed from the reaction of primary amines with carbonyls, is a key advantage in many of these applications.

Structural Basis for Reactivity and Research Utility of Aminoethylhydroxylamine Dihydrochloride

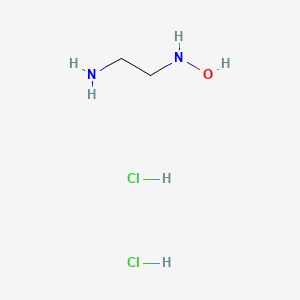

The research utility of this compound is directly derived from its molecular structure, which incorporates two distinct reactive functional groups: a primary amine (-NH2) and an aminooxy group (-ONH2).

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C2H10Cl2N2O |

| Molecular Weight | 149.02 g/mol |

| Appearance | Solid |

| Melting Point | 205 - 207 °C sigmaaldrich.cn |

The aminooxy group is a powerful nucleophile, readily reacting with aldehydes and ketones to form a stable oxime linkage. This reaction can proceed under mild, aqueous conditions, which is a significant advantage for biological applications. The primary amine, on the other hand, can be used for a variety of other chemical modifications, such as acylation or reaction with N-hydroxysuccinimide (NHS) esters.

This bifunctional nature allows this compound to act as a heterobifunctional crosslinker. For instance, the aminooxy end can be reacted with a carbonyl-containing molecule, and the primary amine can then be used to attach this complex to another molecule or a solid support. This versatility makes it a valuable reagent for constructing complex biomolecular conjugates and for immobilizing molecules for affinity chromatography or other analytical techniques. The ethylene (B1197577) spacer between the two functional groups provides flexibility and reduces steric hindrance, facilitating reactions at both ends of the molecule.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O.2ClH/c3-1-2-4-5;;/h4-5H,1-3H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNAGPBWLUTAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Aminoethylhydroxylamine Dihydrochloride

Novel Synthetic Routes to Aminoethylhydroxylamine Dihydrochloride (B599025)

The synthesis of small bifunctional linkers like Aminoethylhydroxylamine dihydrochloride relies on well-established principles of organic chemistry, focusing on the strategic protection and sequential reaction of its nucleophilic groups. While a specific "novel" route for this exact compound is not extensively detailed in recent literature, synthetic strategies for analogous aminooxy-containing linkers provide a clear blueprint for its efficient preparation.

A common and effective approach involves the use of a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide. This strategy prevents undesired side reactions of the highly nucleophilic aminooxy group. The synthesis can be conceptualized in the following key steps:

O-Alkylation: The synthesis typically begins with the O-alkylation of N-hydroxyphthalimide with a suitable 2-carbon electrophile that bears a protected amine. A common reactant is 2-(Boc-amino)ethyl bromide, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This reaction, usually carried out in the presence of a base like potassium carbonate, forms the C-O bond essential for the molecule's backbone.

Deprotection: Following the successful alkylation, the protecting groups are removed. The phthalimide (B116566) group is typically cleaved using hydrazine (B178648) hydrate, which excises the N-hydroxyphthalimide moiety to liberate the free aminooxy group. Subsequently, the Boc group on the terminal amine is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Salt Formation: The final step involves the formation of the dihydrochloride salt to improve the stability and handling of the final product. This is achieved by treating the free base with an excess of hydrochloric acid, which protonates both the primary amine and the aminooxy group, yielding the desired this compound.

This synthetic pathway is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the individual reaction steps. The use of orthogonal protecting groups (phthalimide for the aminooxy and Boc for the amine) is crucial for the selective and controlled synthesis of the target molecule.

Utilization as a Key Reagent in Oxime Ligation Chemistry Research

The aminooxy moiety of this compound is a powerful tool for chemical biology, primarily due to its participation in oxime ligation. This reaction, which forms a stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or ketone), is a cornerstone of bioorthogonal chemistry.

The oxime ligation reaction proceeds through a two-step mechanism. First, the highly nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral, hemiaminal-like intermediate. This step is reversible. The subsequent step is the rate-determining dehydration of this intermediate, which yields the stable oxime C=N-O bond.

Table 1: Comparison of Catalysts on Oxime Ligation Kinetics

| Catalyst | Concentration (mM) | Observed Rate Constant (k_obs, M⁻¹·s⁻¹) | Fold Increase vs. Aniline |

|---|---|---|---|

| Aniline | 100 | ~10.3 | 1.0 |

| m-Phenylenediamine (mPDA) | 100 | ~27.0 | ~2.6 |

| m-Phenylenediamine (mPDA) | 500 | >100 | >10 |

| m-Phenylenediamine (mPDA) | 750 | >150 | >15 |

Data derived from kinetic analyses of model oxime ligation reactions. rsc.orgaku.edu

The reaction between an aminooxy group and a carbonyl is highly chemoselective. documentsdelivered.com This means it proceeds efficiently in the presence of a vast excess of other biological functional groups, such as amines, thiols, and hydroxyls, without engaging in side reactions. documentsdelivered.com This "bioorthogonal" nature makes oxime ligation an ideal strategy for the precise modification of biomolecules within complex biological systems.

This high degree of selectivity is exploited in numerous bioconjugation applications:

Antibody-Drug Conjugates (ADCs): Aminoethylhydroxylamine can be incorporated into linker systems to attach cytotoxic drugs to antibodies. The carbohydrate domains (glycans) naturally present on many antibodies can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. An aminooxy-functionalized drug can then be selectively attached to these aldehydes, creating a stable ADC with a defined drug-to-antibody ratio. rsc.org

Probe Development for PET Imaging: In Positron Emission Tomography (PET), imaging agents are often labeled with short-lived radioisotopes like Fluorine-18 (¹⁸F). The synthesis of these agents must be rapid and efficient. Aminoethylhydroxylamine derivatives are used to create ¹⁸F-labeled probes. For instance, 4-[¹⁸F]fluorobenzaldehyde can be rapidly synthesized and then ligated to a biomolecule functionalized with an aminooxy group, a strategy that is both fast and highly specific. nih.gov This allows for the efficient radiolabeling of peptides and other targeting molecules for in vivo imaging. nih.gov

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

While this compound is a fundamental building block, its structure can be systematically modified to fine-tune its properties for specific applications. These derivatization strategies are central to structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences a molecule's function.

SAR studies on linker molecules like Aminoethylhydroxylamine focus on how modifications to the linker's structure impact properties such as reaction kinetics, stability, solubility, and the biological activity of the final conjugate. Analogs can be synthesized by altering the ethylenediamine (B42938) backbone.

For example, introducing substituents on the carbon backbone can influence the linker's conformation and steric profile. The length of the linker can also be varied by synthesizing analogs with longer or shorter alkyl chains between the amine and aminooxy groups. These modifications can affect the distance and orientation between two conjugated molecules, which can be critical for the function of the final product, such as in the case of optimizing the activity of a DNAzyme by varying the linker connecting an aptamer to its catalytic core. rsc.org

Table 2: Conceptual Analogs for Structure-Activity Relationship (SAR) Studies

| Analog Structure Modification | Potential Property to Investigate | Rationale |

|---|---|---|

| Increased alkyl chain length (e.g., aminopropyl-) | Spacing, Flexibility, Solubility | A longer linker provides greater distance between conjugated moieties, which may be necessary to preserve the function of a folded biomolecule. |

| Introduction of alkyl substituents on the backbone | Steric Hindrance, Conformational Rigidity | Substituents near the reactive ends could modulate the rate of oxime ligation or the stability of the resulting bond. |

| Incorporation of a cyclic structure (e.g., cyclohexane) | Conformational Constraint | A rigid linker can lock the conjugated partners into a specific orientation, which can be used to probe or enhance specific biological interactions. |

This compound itself is an achiral molecule as it contains no stereocenters. However, stereochemistry becomes a critical consideration when synthesizing derivatives for SAR studies. The introduction of even a single substituent onto the ethylene (B1197577) backbone can create a chiral center, leading to the existence of enantiomers (non-superimposable mirror images).

For example, the synthesis of an analog such as 1-methyl-2-(aminooxy)ethanamine would result in a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed. ethz.ch It is a well-established principle in medicinal chemistry and chemical biology that different stereoisomers can have vastly different biological activities. One enantiomer might bind to a biological target with high affinity, while the other is inactive or even produces off-target effects.

Therefore, should a chiral derivative of Aminoethylhydroxylamine be developed, a stereoselective synthesis would be highly desirable. This would allow for the preparation of individual, enantiomerically pure isomers. The biological and chemical properties of each isomer could then be evaluated independently, providing a much clearer and more accurate understanding of the structure-activity relationship than could be obtained from studying a racemic mixture. This rigorous approach is essential for optimizing the design of linkers for therapeutic and diagnostic applications.

Catalytic Systems and Reaction Optimizations for this compound Applications

The synthesis and application of this compound and related compounds are continually evolving, with a significant focus on improving efficiency, sustainability, and scalability. This section explores the advancements in catalytic systems and reaction optimizations, with a particular emphasis on green chemistry principles and methodologies for industrial-scale production.

The development of environmentally friendly synthetic methods for hydroxylamine derivatives is a key area of research, driven by the need to reduce hazardous waste and improve atom economy. While specific literature on green synthesis of this compound is limited, broader trends in the synthesis of hydroxylamine salts and related compounds offer valuable insights into sustainable approaches that could be adapted.

One significant advancement in green chemistry is the move away from traditional oxidation processes, which often generate substantial waste. For the production of hydroxylamine salts, a foundational precursor, processes are being developed that utilize the ammoximation of ketones followed by hydrolysis. This method is noted for its environmental protection benefits, high atom economy, and strong economic advantages, making it a promising green synthesis route suitable for large-scale industrial production. google.com

Further illustrating the application of green chemistry principles, an eco-friendly, single-step synthesis of chlorosubstituted isoxazole (B147169) derivatives has been developed using hydroxylamine hydrochloride. ijcps.org This approach highlights the potential for creating complex molecules from hydroxylamine precursors under environmentally benign conditions.

In the synthesis of other functionalized hydroxylamines, such as O-(3-chloro-2-propenyl) hydroxylamine, methods have been devised to be more environmentally friendly by minimizing waste. One such method utilizes methyl isobutyl ketone as both an amino-protecting agent and a solvent. This dual-use strategy avoids consumption of large amounts of other solvents like ethyl acetate (B1210297) and prevents the formation of byproducts such as acetic acid and sodium chloride. The result is a high-efficiency, high-yield process that is well-suited for industrial production due to the significant reduction in waste generation. google.com

These examples underscore a clear trajectory in the chemical synthesis of hydroxylamine derivatives towards greener and more sustainable practices. The core principles observed include the use of catalytic processes, minimizing the use of hazardous reagents and solvents, and designing syntheses that maximize the incorporation of all materials used in the process into the final product.

| Green Chemistry Approach | Key Features | Potential Application for this compound |

| Ammoximation of Ketones | Environmentally protective, high atom economy, suitable for large-scale production of hydroxylamine salts. google.com | Could be adapted for the synthesis of the hydroxylamine precursor. |

| Dual-use Reagent/Solvent | Reduces waste by using a single chemical for multiple purposes (e.g., protecting group and solvent). google.com | A similar strategy could be developed to streamline the synthesis and reduce solvent waste. |

| Single-Step Synthesis | Simplifies reaction procedures and minimizes intermediate isolation steps, reducing energy and material consumption. ijcps.org | Designing a more direct, one-pot synthesis route from simple precursors. |

The transition of a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, including safety, cost-effectiveness, and process control. For hydroxylamine compounds, which can be hazardous, the development of robust and safe scale-up methodologies is of paramount importance.

Research into the synthesis of hydroxylamine hydrochloride has led to the development of a homogeneous synthesis system that mitigates the risks associated with heterogeneous processes, which are often problematic to scale up. researchgate.net By creating a homogeneous reaction mixture, better process control is achieved. The use of a stop-flow microtube reactor in this research allowed for detailed investigation of reaction kinetics, which is crucial for designing a safe and efficient continuous flow process for large-scale production. researchgate.net This approach significantly shortens reaction times compared to conventional batch processes, a key advantage for industrial applications. researchgate.net

Furthermore, patents for the synthesis of related compounds, such as O-trans-(3-chloro-2-propenyl) hydroxylamine hydrochloride, explicitly detail methods designed for industrialization. These methods focus on low production costs and the elimination of wastewater generation, making them not only more environmentally friendly but also more economically viable on a large scale. google.com The process involves careful control of reaction parameters like temperature and the rate of addition of reagents to maximize yield and minimize side reactions. google.com

The industrial synthesis of O-(3-chloro-2-propenyl) hydroxylamine also highlights the importance of reagent recovery and recycling. In one patented method, methyl isobutyl ketone is used as a recyclable amino-protecting agent and solvent, which dramatically reduces production costs and waste. google.com This demonstrates a practical application of green chemistry principles in a scalable industrial process.

| Scale-up Consideration | Methodological Approach | Relevance to this compound Production |

| Safety | Transition from batch to continuous flow reactors; development of homogeneous reaction systems. researchgate.net | Mitigates risks associated with potentially exothermic or unstable intermediates. |

| Cost-Effectiveness | Low-cost raw materials, reduction of waste streams, and recycling of solvents/reagents. google.comgoogle.com | Enhances the economic viability of large-scale synthesis. |

| Process Control | Detailed kinetic studies using microreactors to optimize reaction conditions (temperature, concentration, flow rate). researchgate.net | Ensures consistent product quality and high yields at an industrial scale. |

| Environmental Impact | Designing processes that eliminate wastewater generation and minimize the use of hazardous substances. google.comgoogle.com | Aligns with modern environmental regulations and corporate sustainability goals. |

Biochemical and Biological Interaction Mechanisms of Aminoethylhydroxylamine Dihydrochloride

Investigations into Enzyme Inhibition Mechanisms

The primary mechanism through which aminoethylhydroxylamine exerts its biological effects is via the inhibition of enzymes. Its chemical structure, featuring a hydroxylamine (B1172632) group (-ONH2), makes it particularly reactive towards enzymes that utilize pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor. nih.gov

Identification and Characterization of Enzyme Targets

Aminoethylhydroxylamine and related compounds are potent inhibitors of PLP-dependent enzymes. These enzymes play vital roles in amino acid metabolism. nih.gov The reactive hydroxylamine moiety of the inhibitor targets the aldehyde group of the PLP cofactor, which is essential for the catalytic activity of these enzymes. numberanalytics.com

Key enzyme targets include:

Ornithine Decarboxylase (ODC): This is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. walshmedicalmedia.comnih.gov Polyamines are essential molecules for cell growth, differentiation, and proliferation. nih.gov Inhibition of ODC disrupts this pathway and is a strategy being explored for combating various diseases characterized by rapid cell proliferation. walshmedicalmedia.com

γ-Aminobutyric Acid Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govfrontiersin.org By inhibiting GABA-T, the concentration of GABA in the brain can be increased, which is a therapeutic approach for conditions like epilepsy. nih.govtudelft.nl

Other PLP-dependent enzymes involved in transamination and decarboxylation reactions are also potential targets due to the shared mechanism of catalysis involving the PLP cofactor. numberanalytics.com

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Time-Dependent, Reversible/Irreversible, Competitive/Non-Competitive)

The interaction of aminoethylhydroxylamine with its target enzymes is typically characterized as a time-dependent and irreversible process. The inhibitor initially competes with the natural substrate for binding to the enzyme's active site. mdpi.com Following binding, it forms a stable, covalent bond with the PLP cofactor, leading to what is often termed "suicide inhibition," where the enzyme catalyzes its own inactivation. frontiersin.org

This covalent modification results in an irreversible loss of enzyme activity. frontiersin.org From a kinetic standpoint, this type of inhibition would not be expected to alter the Michaelis constant (Km) if the initial binding is competitive, but it would decrease the maximum reaction velocity (Vmax) as the concentration of active enzyme decreases over time. wikipedia.org

While specific kinetic data for Aminoethylhydroxylamine dihydrochloride (B599025) is not extensively available, studies on related inhibitors provide insight. For instance, hydroxylamine has been shown to inhibit Ornithine Decarboxylase from Aspergillus terreus with a half-maximal inhibitory concentration (IC50) value, indicating potent inhibition. libretexts.org

| Inhibitor | Enzyme Target | Source Organism | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Hydroxylamine | Ornithine Decarboxylase (ODC) | Aspergillus terreus | 32.9 µg/mL |

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. nih.gov

Structural Basis of Enzyme-Aminoethylhydroxylamine Dihydrochloride Binding and Allosteric Modulation

Structural studies of related compounds provide a clear model for the binding of aminoethylhydroxylamine. The binding occurs at the enzyme's active site, also known as the orthosteric site, where the substrate and the PLP cofactor are located. This is not an allosteric interaction, which would involve binding at a separate regulatory site to induce a conformational change. youtube.comresearchgate.net

Detailed crystallographic studies on ornithine decarboxylase with a potent, structurally similar inhibitor, 1-amino-oxy-3-aminopropane (APA), have revealed the precise mechanism of binding. The inhibitor enters the active site and its aminooxy group reacts with the aldehyde group of the PLP cofactor. This reaction forms a highly stable oxime, a type of covalent bond. frontiersin.orgclevelandclinic.org This stable oxime-PLP adduct cannot be processed by the enzyme, effectively locking the cofactor in an inactive state and rendering the enzyme non-functional. frontiersin.orgclevelandclinic.org Given its structural similarity, aminoethylhydroxylamine is presumed to inhibit its target enzymes through the identical formation of a covalent oxime with the PLP cofactor.

Modulation of Key Metabolic Enzymes and Pathways

By inhibiting key enzymes, aminoethylhydroxylamine dihydrochloride can significantly modulate critical metabolic pathways.

Polyamine Biosynthesis Pathway: Inhibition of ornithine decarboxylase (ODC) directly blocks the first and rate-limiting step in polyamine synthesis. walshmedicalmedia.commdpi.com This leads to the depletion of cellular polyamines (putrescine, spermidine, and spermine). nih.gov Since these molecules are vital for cellular proliferation, DNA stabilization, and protein synthesis, the disruption of this pathway can halt cell growth. nih.govmdpi.com This is a key reason why ODC inhibitors are investigated as potential therapeutic agents. nih.gov

GABA Metabolism: The inhibition of GABA-transaminase (GABA-T) prevents the breakdown of the neurotransmitter GABA. nih.gov This leads to an accumulation of GABA in the brain. tudelft.nl As the primary inhibitory neurotransmitter in the central nervous system, elevated GABA levels enhance inhibitory signaling, which can produce a calming effect and suppress seizure activity.

Studies on Protein Interaction and Modification

The interaction of this compound is predominantly characterized by its specific, covalent modification of the PLP cofactor within the active site of target enzymes.

Covalent and Non-Covalent Binding to Proteins

Covalent Binding: The principal interaction of aminoethylhydroxylamine with proteins is a covalent one. As detailed previously, the hydroxylamine group forms a stable oxime linkage with the aldehyde of the pyridoxal-5'-phosphate cofactor. frontiersin.orgclevelandclinic.org Since PLP is itself covalently attached to its host enzyme (typically via an imine linkage to a lysine (B10760008) residue), the inhibitor becomes covalently and irreversibly bound to the enzyme-cofactor complex. nih.gov This targeted covalent modification is the basis for its potent and specific inhibitory activity. mdpi.com

Non-Covalent Binding: Before the formation of the covalent bond, aminoethylhydroxylamine must first enter the enzyme's active site. This initial binding is governed by non-covalent interactions, such as electrostatic interactions and hydrogen bonding, between the inhibitor and the amino acid residues lining the active site. However, these interactions are transient, serving to position the inhibitor correctly for the subsequent irreversible covalent reaction. There is limited specific research on the non-covalent binding of aminoethylhydroxylamine to other proteins, such as plasma proteins like albumin. However, related hydroxylamine-containing molecules have been shown to exhibit reduced plasma protein binding compared to hydrocarbon analogs, which can be a favorable property in drug development.

Application in Protein Labeling and Proteomics Research

The primary application of aminoethylhydroxylamine in proteomics stems from the highly selective reaction between its aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. nih.govbiotium.com This process, known as oxime ligation, is a powerful method for bioconjugation because it proceeds under mild aqueous conditions, which are compatible with the native structure of proteins, and demonstrates high chemoselectivity, minimizing off-target reactions with other functional groups found in biomolecules. nih.govrsc.org

In proteomics, this compound is often used as a bifunctional linker or probe. One end, the aminooxy group, covalently attaches to a target, while the other end can be modified with a reporter tag, such as a fluorophore or a "clickable" handle like an alkyne, for detection and analysis. nih.gov A key strategy involves the introduction of carbonyl groups onto proteins, either through enzymatic modification or by targeting post-translational modifications (PTMs). For instance, probes containing an aminooxy group can be used to detect and enrich proteins that have been post-translationally modified with ADP-ribose on acidic amino acids like glutamate (B1630785) and aspartate. nih.govnih.gov This allows for the specific labeling and subsequent identification of these modified proteins within a complex cellular mixture.

The stability of the resulting oxime bond is a significant advantage over similar linkages like hydrazones, making it a reliable tool for various proteomic workflows. biotium.comthermofisher.com This chemistry has been successfully applied to create diverse bioconjugates, including peptide-based probes and fluorescently labeled proteins, facilitating the study of protein function and interactions. rsc.org

| Application Area | Target Moiety | Reaction Type | Purpose in Proteomics | Reference |

|---|---|---|---|---|

| Post-Translational Modification (PTM) Analysis | ADP-ribose on Glu/Asp residues | Transacylation followed by detection | Detecting and monitoring cellular ADP-ribosylation by PARP enzymes. | nih.govnih.gov |

| General Protein Labeling | Engineered or oxidized carbonyl groups (aldehydes/ketones) | Oxime Ligation | Site-specific modification of proteins with reporter tags (e.g., fluorophores, biotin) for detection and quantification. | nih.govbiotium.com |

| Synthesis of Protein Probes | Peptide aldehydes | Chemoselective Ligation | Assembling complex peptide and protein probes for functional studies. | rsc.orgnih.gov |

Impact on Protein Folding and Stability Research

The direct use of this compound as a tool to investigate the fundamental principles of protein folding and stability is not its primary application. Instead, its impact is more often observed as a chemical consideration during the synthesis and modification of specific types of proteins, particularly those rich in disulfide bonds.

Research has shown that the highly reactive aminooxy moiety is often incompatible with the oxidative folding conditions required for the formation of disulfide bonds in peptides and proteins. rsc.org The chemical environment needed to correctly form these crucial structural linkages can degrade or react with the aminooxy group, preventing its intended use for subsequent ligation or labeling. This limitation necessitates strategic planning in protein synthesis; for example, the aminooxy group may need to be introduced after the protein has been correctly folded, or alternative synthetic routes must be devised that circumvent this incompatibility. rsc.org

Therefore, while not a probe for stability itself, the chemical properties of aminoethylhydroxylamine influence the methodologies used to create modified proteins, thereby indirectly impacting the study of how artificial modifications might affect the folding and ultimate stability of the final conjugate.

| Research Context | Observed Impact of Aminooxy Group | Implication for Research | Reference |

|---|---|---|---|

| Synthesis of Disulfide-Rich Peptides | Incompatibility with oxidative folding conditions. | Requires strategic introduction of the aminooxy moiety post-folding or use of alternative conjugation chemistries. | rsc.org |

| General Protein Stability Studies | No direct application as a stability probe has been documented. Its role is as a conjugation agent. | The stability of the resulting oxime bond is a feature of the final conjugate, not a tool to measure the protein's intrinsic stability. | N/A |

Interaction with Other Biomolecules

Reactivity with Aldehydes and Ketones in Biological Systems

The foundational interaction mechanism of aminoethylhydroxylamine in biological contexts is its nucleophilic reaction with aldehydes and ketones. testbook.comresearchgate.netyoutube.com The aminooxy group (-ONH₂) acts as a potent nucleophile that chemoselectively targets the electrophilic carbon of a carbonyl group. iris-biotech.de This condensation reaction results in the formation of a stable C=N bond known as an oxime. testbook.comquora.com

This reaction is highly valued in chemical biology for several reasons:

High Selectivity: Aldehydes and ketones are relatively rare in native proteins and other biomolecules compared to other functional groups like amines and carboxyls. This inherent scarcity allows for highly specific labeling at sites where carbonyls are present or have been intentionally introduced. nih.gov

Mild Reaction Conditions: The reaction proceeds efficiently in aqueous environments at or near neutral pH, conditions that are compatible with maintaining the structure and function of most proteins and cellular components. rsc.org

Stable Product: The resulting oxime linkage is significantly more stable towards hydrolysis than the imine bonds formed from the reaction of primary amines with carbonyls. thermofisher.comiris-biotech.de

This specific reactivity is the basis for labeling carbohydrates and glycoproteins after their sugar moieties have been oxidized to create aldehyde groups, or for targeting proteins that have undergone oxidative damage, which can generate carbonyl groups on certain amino acid side chains. biotium.comnih.gov

Potential Interactions with Nucleic Acids and Lipids

Direct and comprehensive studies detailing the interaction of O-(2-aminoethyl)hydroxylamine with nucleic acids and lipids are not widely documented in the reviewed literature. However, potential interactions can be inferred from the known chemistry of related compounds.

Some hydroxylamine derivatives have been shown to interact with nucleic acids. For instance, N-2-fluorenylhydroxylamine, a different hydroxylamine compound, was reported to interact with DNA and RNA in vitro. nih.gov Such interactions often involve the modification of nucleotide bases. Given this precedent, it is plausible that aminoethylhydroxylamine could have some reactivity towards nucleic acids, although the specific conditions and extent of such reactions have not been characterized.

Regarding lipids, no specific interaction studies involving O-(2-aminoethyl)hydroxylamine were identified. Lipids primarily consist of hydrocarbon chains and ester linkages, with functional groups that are not typically reactive towards an aminooxy moiety under physiological conditions. An exception could be lipids that have undergone peroxidation, a process that can generate aldehyde and ketone functionalities on the fatty acid chains. In such cases, the aminooxy group of aminoethylhydroxylamine could potentially react with these oxidized lipids, forming oxime adducts. This remains a hypothetical interaction based on the compound's known reactivity with carbonyls.

Cellular and Subcellular Research Models

In Vitro Cellular System Studies for Biochemical Pathway Elucidation

The specific reactivity of aminoethylhydroxylamine has been harnessed to develop molecular probes for studying biochemical pathways within in vitro cellular systems. By functionalizing the compound with reporter groups, such as alkynes for click chemistry, researchers can create tools to trace and identify specific molecular events inside cells. nih.gov

A prominent example is the elucidation of pathways involving post-translational modifications. Studies have utilized clickable aminooxy probes to detect protein ADP-ribosylation on acidic amino acids in human cell lines. nih.govspringernature.com In these experiments, the aminooxy probe enters the cell and reacts with the target modification on proteins. After cell lysis, the alkyne handle on the probe is "clicked" to an azide-containing reporter tag (e.g., a fluorophore or biotin), allowing for the visualization and/or enrichment of the proteins that were modified. This approach has been used to demonstrate the auto-ADP-ribosylation activity of enzymes like PARP10 and PARP11 in cells and to monitor changes in this modification in response to specific stimuli. nih.gov

These cellular studies provide a direct readout of enzymatic activity within a more biologically relevant context than purified enzyme assays, helping to unravel the roles of specific enzymes and their modifications in cellular signaling pathways. springernature.com

| Biochemical Pathway/Process | Research Model | Probe Used | Finding | Reference |

|---|---|---|---|---|

| Protein ADP-ribosylation | HEK293T cells (Human Embryonic Kidney) | Aminooxy-alkyne probe (AO-alkyne) | Demonstrated auto-ADP-ribosylation of PARP10 and PARP11 in a cellular context. | nih.govnih.gov |

| Stimulus-Induced ADP-ribosylation | Human cell lines | Aminooxy-alkyne probe (AO-alkyne) | Enabled monitoring of changes in protein modification levels in response to cellular stimuli. | nih.gov |

| Nitrogen Fixation Pathway | Purified Nitrogenase Enzyme System | Hydroxylamine (as a substrate) | Hydroxylamine was identified as an excellent substrate for the nitrogenase enzyme, being reduced to ammonia. | nih.gov |

Use in Establishing Mechanistic Models of Cellular Processes

This compound serves as a critical pharmacological tool for elucidating the intricate mechanisms that govern various cellular processes. Its utility in establishing mechanistic models stems from its ability to selectively inhibit key enzymes, thereby allowing researchers to probe the functional roles of specific signaling pathways. By observing the downstream consequences of enzymatic inhibition, scientists can construct and refine models of cellular behavior, particularly in the context of signal transduction and metabolic regulation.

The primary mechanism through which this compound facilitates the development of these models is by acting as an inhibitor of specific enzymes, most notably Sphingosine (B13886) Kinase 1 (SphK1) and Diamine Oxidase (DAO). Inhibition of these enzymes perturbs the steady-state concentrations of their respective substrates and products, initiating a cascade of cellular events that can be meticulously studied.

Modeling of Sphingolipid Signaling Pathways

One of the most significant applications of this compound and its analogs is in the study of sphingolipid metabolism and signaling. researchgate.netuniversiteitleiden.nl Sphingolipids are a class of bioactive molecules that play crucial roles in cell proliferation, survival, and migration. researchgate.net SphK1 is a key enzyme in this pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). nih.govrcsb.org S1P is a potent signaling molecule that can act both intracellularly and extracellularly through its G protein-coupled receptors. nih.gov

By inhibiting SphK1, researchers can effectively decrease the intracellular levels of S1P and concurrently increase the levels of its precursor, sphingosine. researchgate.net This induced shift in the sphingolipid rheostat—the balance between pro-apoptotic ceramides (B1148491) and sphingosine and pro-survival S1P—provides a powerful model to study cellular fate decisions. For instance, the use of SphK1 inhibitors has been instrumental in developing models of:

Apoptosis and Cell Survival: By blocking S1P production, researchers can investigate the conditions under which cells undergo programmed cell death versus survival and proliferation. This is particularly relevant in cancer biology, where the upregulation of SphK1 is often observed. researchgate.net

Inflammation and Immune Response: S1P is a key regulator of immune cell trafficking and inflammatory responses. nih.gov The use of SphK1 inhibitors allows for the creation of models that dissect the role of the SphK1/S1P axis in various inflammatory diseases. nih.gov

Angiogenesis: The formation of new blood vessels is a critical process in development and disease. S1P is a known pro-angiogenic factor, and inhibitors of SphK1 are used to model the contribution of this signaling pathway to both physiological and pathological angiogenesis.

The data derived from experiments using SphK1 inhibitors enables the construction of detailed mechanistic models that map the interactions between sphingolipid signaling and other cellular pathways, such as those involved in oxidative stress and growth factor signaling. nih.gov

Interactive Data Table: Research Findings on SphK1 Inhibition

| Research Area | Model System | Key Finding with SphK1 Inhibitor | Implication for Mechanistic Model |

| Cancer Biology | Human breast cancer cell lines | Inhibition of SphK1 decreased serum S1P levels and stimulated cancer cell apoptosis. nih.gov | Provides a model where SphK1 activity is essential for tumor cell survival and proliferation. researchgate.net |

| Inflammation | Mouse models of inflammatory disease | SphK1 inhibition reduced the release of pro-inflammatory mediators from activated microglia. nih.gov | Establishes a mechanistic link between SphK1, S1P signaling, and neuroinflammation. |

| Vascular Biology | Human primary small airway epithelial cells | Inhibition of SphK1 suppressed hyperoxia-induced mitochondrial ROS production. nih.gov | Helps model the role of the SphK1/S1P pathway in oxidative stress-induced cellular damage. |

| Drug Development | High-throughput screening assays | Identification of potent and selective SphK1 inhibitors like PF-543. researchgate.net | Facilitates the development of more refined chemical probes to build and test models of S1P signaling. |

Modeling of Diamine and Polyamine Metabolism

This compound is also a known inhibitor of Diamine Oxidase (DAO), an enzyme responsible for the degradation of histamine (B1213489) and other biogenic amines. nih.gov DAO plays a critical role in maintaining low levels of extracellular histamine, and its inhibition can lead to an accumulation of this potent signaling molecule. mdpi.com

By using DAO inhibitors, researchers can create experimental models to investigate the physiological and pathological effects of elevated histamine levels. These models are crucial for understanding:

Allergic and Inflammatory Responses: Histamine is a central mediator of allergic reactions. By inhibiting DAO, researchers can model the consequences of impaired histamine degradation, which is thought to contribute to conditions like histamine intolerance and chronic urticaria. mdpi.com

Gastrointestinal Function: DAO is highly expressed in the intestinal mucosa and is believed to protect the body from excessive histamine absorbed from food. nih.govmdpi.com The use of DAO inhibitors helps in modeling the role of histamine in various gastrointestinal disorders.

Neurological Processes: Histamine also functions as a neurotransmitter in the brain. Models utilizing DAO inhibition can provide insights into the role of histamine in neuronal signaling and its potential involvement in neurological disorders.

Interactive Data Table: Research Findings on DAO Inhibition

| Research Area | Model System | Key Finding with DAO Inhibitor | Implication for Mechanistic Model |

| Allergy and Immunology | In vitro and in vivo allergy models | Inhibition of DAO leads to increased systemic histamine levels and exacerbation of allergic symptoms. | Supports a model where DAO activity is a critical protective mechanism against histamine-mediated allergic reactions. |

| Gastroenterology | Animal models of intestinal injury | Elevated plasma DAO levels are indicative of the repair of intestinal damage. mdpi.com | Allows for the use of DAO as a biomarker in mechanistic models of intestinal mucosal integrity. |

| Clinical Diagnostics | Human serum samples | DAO levels can be used as a marker for various diseases, including inflammatory bowel disease and allergic diseases. mdpi.com | Provides a basis for incorporating DAO activity into clinical diagnostic and prognostic models. |

Metal Ion Chelation Studies and Complexation Chemistry of Aminoethylhydroxylamine Dihydrochloride

Characterization of Chelation Properties with Transition Metals

A thorough understanding of a ligand's chelation properties begins with the experimental determination of its complexes with various metal ions, particularly transition metals, which exhibit a rich coordination chemistry.

Stoichiometry and Stability Constants of Metal-Aminoethylhydroxylamine Dihydrochloride (B599025) Complexes

The stoichiometry of metal-ligand complexes refers to the ratio in which the metal and ligand bind, while the stability constant (or formation constant) provides a quantitative measure of the strength of this interaction in solution. These parameters are crucial for predicting the behavior of the chelating agent in a given chemical environment.

Currently, there is no published data on the stoichiometry or stability constants for complexes formed between Aminoethylhydroxylamine dihydrochloride and transition metals. To determine these values, a series of experiments would be required, such as potentiometric or spectrophotometric titrations. The data from such studies would typically be presented in a tabular format, as shown in the hypothetical example below.

Note: This table is for illustrative purposes only. The values are not based on experimental data.

Spectroscopic and Structural Analysis of Chelate Formation

Spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy are invaluable for probing the electronic and structural changes that occur upon complexation. Furthermore, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the metal chelate in the solid state.

No spectroscopic or crystallographic data for metal complexes of this compound are currently available in the scientific literature. Such studies would be essential to confirm the coordination mode of the ligand (i.e., which atoms of the molecule bind to the metal) and the geometry of the resulting complex.

Theoretical and Computational Modeling of Metal-Ligand Interactions

In conjunction with experimental studies, computational chemistry offers powerful tools for predicting and understanding the nature of metal-ligand interactions.

Quantum Chemical Calculations of Binding Affinities

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the binding affinities of a ligand for different metal ions. These calculations provide insights into the electronic structure of the complexes and the nature of the chemical bonds formed. A systematic computational study of this compound with a range of transition metals would be a valuable first step in characterizing its chelation potential.

Molecular Dynamics Simulations of Complex Stability

Molecular dynamics (MD) simulations can be employed to study the stability of metal complexes in solution over time. By simulating the dynamic behavior of the chelate in a solvent environment, MD can provide information on the conformational flexibility of the complex and the strength of the metal-ligand interactions under more realistic conditions.

As with experimental data, there are no published computational studies on the metal-ligand interactions of this compound.

Role in Modulating Metal-Dependent Biochemical Processes

The ability of a chelating agent to bind to metal ions can have significant effects on biological systems, where metals play crucial roles in a vast array of biochemical processes. Metal chelators can be used to treat metal toxicity, to modulate the activity of metalloenzymes, or to act as antimicrobial or anticancer agents by disrupting metal homeostasis.

Given the lack of fundamental research on the chelation chemistry of this compound, its potential role in modulating metal-dependent biochemical processes remains unexplored. Any such applications would be predicated on a thorough understanding of its coordination chemistry, selectivity for different metal ions, and its behavior in a biological milieu.

Influence on Metalloprotein Activity and Structure

There is a lack of specific studies detailing the influence of this compound on the activity and structure of metalloproteins. Metalloproteins are proteins that contain a metal ion cofactor, and their function is intricately linked to the precise coordination of this metal ion. A chelating agent could potentially influence a metalloprotein in several ways: by removing the metal ion cofactor, by altering its coordination environment, or by sterically hindering the protein's active site.

Without dedicated research, any discussion on how this compound might affect metalloproteins remains speculative. The potential effects would depend on several factors, including the affinity of the chelator for the specific metal ion, the accessibility of the metal ion within the protein structure, and the stability of the resulting metal-chelator complex.

Exploration of Metal Ion Homeostasis in Research Systems

Metal ion homeostasis refers to the intricate cellular and systemic processes that control the uptake, storage, and trafficking of metal ions to maintain a delicate balance. Chelating agents are sometimes employed in research to perturb this balance, allowing scientists to study the cellular responses to metal deficiency or excess.

Currently, there is no readily available research demonstrating the use of this compound as a tool to explore metal ion homeostasis in research systems. The suitability of a chelator for such studies depends on its membrane permeability, its selectivity for different metal ions, and its potential off-target effects. Without experimental data, the utility of this compound in this research context cannot be confirmed.

Theoretical and Computational Studies on Aminoethylhydroxylamine Dihydrochloride

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govresearchgate.net By applying DFT, one can optimize the geometry of Aminoethylhydroxylamine dihydrochloride (B599025) to determine its most stable conformation, including bond lengths, bond angles, and dihedral angles.

A key aspect of understanding molecular reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. nih.govthaiscience.info The MEP map helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for Aminoethylhydroxylamine

| Parameter | Calculated Value | Description |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.1 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 10.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around oxygen and nitrogen atoms; Positive potential around hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how Aminoethylhydroxylamine dihydrochloride might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on related compounds have utilized docking to understand their binding modes within enzyme active sites. molport.com

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. nih.gov These simulations can reveal conformational changes upon ligand binding and provide a more detailed understanding of the stability of the interactions.

From MD trajectories, it is possible to calculate the binding free energy, which is a more accurate measure of the affinity of a ligand for its target. nih.govnih.gov Methods like Free Energy Perturbation (FEP) can be used to compute the relative binding affinities of a series of related ligands. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results for Aminoethylhydroxylamine with a Hypothetical Kinase Target

| Parameter | Result | Significance |

| Docking Score | -8.2 kcal/mol | Predicts a favorable binding affinity of the ligand to the target protein. |

| Key Interacting Residues | Asp145, Lys72, Phe80 | Identifies specific amino acids in the binding site that form crucial interactions with the ligand. |

| Hydrogen Bonds | 3 | The amino and hydroxyl groups of the ligand form hydrogen bonds with the protein backbone and side chains. |

| RMSD of Ligand | 1.5 Å | A low root-mean-square deviation during MD simulation suggests a stable binding pose. |

| Binding Free Energy (ΔG) | -10.5 kcal/mol | A more rigorous calculation indicating a strong binding affinity. |

Predictive Modeling of Biochemical Activity and Selectivity

Computational models can be developed to predict the biochemical activity and selectivity of compounds before they are synthesized and tested. These models are often based on the structural and electronic properties of the molecules.

Machine learning and deep learning approaches are increasingly being used to predict biological activities. nih.govresearchgate.net These models are trained on datasets of compounds with known activities and can learn complex relationships between molecular features and biological outcomes. For Aminoethylhydroxylamine, such models could predict its potential inhibitory activity against a panel of enzymes.

Predicting selectivity is also crucial. A compound may be active against a desired target but may also have off-target effects. Computational methods can help in predicting the selectivity of a compound by comparing its binding affinity to the target protein with its affinity to other related proteins. rug.nl This can be achieved through comparative docking studies or by developing selectivity prediction models.

Table 3: Example of a Predictive Model for the Biochemical Activity of Aminoethylhydroxylamine

| Target | Predicted IC₅₀ (µM) | Model Type | Key Descriptors |

| Kinase A | 0.5 | Random Forest | Molecular weight, logP, number of hydrogen bond donors, electrostatic potential |

| Kinase B | 15.2 | Neural Network | Topological polar surface area, HOMO-LUMO gap, specific atomic charges |

| Protease C | > 100 | Support Vector Machine | Molecular shape descriptors, electronic properties |

Cheminformatics and QSAR Studies for Analog Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for designing new analogs with improved properties.

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing the chemical space around Aminoethylhydroxylamine, it is possible to identify potential modifications that could enhance its activity or selectivity.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model is developed by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) for a set of molecules with known activities. The model can then be used to predict the activity of new, untested compounds. This approach can guide the design of novel analogs of Aminoethylhydroxylamine with potentially improved efficacy.

Table 4: Hypothetical QSAR Model for Analogs of Aminoethylhydroxylamine

| Descriptor | Coefficient | Importance | Description |

| logP | -0.5 | High | A measure of lipophilicity; a lower logP is correlated with higher activity in this model. |

| Molecular Weight | -0.2 | Medium | The size of the molecule; smaller analogs are predicted to be more active. |

| Number of H-bond Donors | 1.2 | High | The number of hydrogen bond donors; a higher number is positively correlated with activity. |

| LUMO Energy | -0.8 | Medium | The energy of the lowest unoccupied molecular orbital; a lower LUMO energy is associated with higher activity. |

Advanced Analytical Methodologies for the Characterization and Detection of Aminoethylhydroxylamine Dihydrochloride

Chromatographic and Spectroscopic Techniques in Research

Chromatographic and spectroscopic techniques are foundational in the analytical study of Aminoethylhydroxylamine dihydrochloride (B599025). They provide the means for both qualitative and quantitative assessment, as well as for the structural confirmation of the target analyte and any related intermediates or products.

Development of High-Resolution Separation Methods (e.g., LC-MS, GC-MS)

High-resolution separation is paramount for distinguishing Aminoethylhydroxylamine dihydrochloride from other components in a sample. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to its high polarity and non-volatile nature, LC-MS is an exceptionally well-suited technique for the analysis of this compound. nih.gov Reversed-phase liquid chromatography can be challenging for such polar molecules, often requiring specialized columns or mobile phase modifiers to achieve adequate retention. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that uses a high organic content mobile phase to retain and separate highly polar compounds. For detection, electrospray ionization (ESI) in positive ion mode is typically effective, given the presence of the primary amine group which is readily protonated. chromatographyonline.com Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for quantification even in the presence of co-eluting matrix components. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and high polarity. impactfactor.org Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to react with the hydroxyl and amine groups, replacing the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the compound, making it amenable to GC separation. researchgate.net The choice of a suitable GC column, often a mid-polarity phase like 5% phenyl methyl siloxane, is critical for achieving good peak shape and resolution. nih.gov

Table 1: Illustrative Chromatographic Approaches for Polar Amine Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detection | Key Considerations |

| LC-MS/MS | HILIC or Mixed-Mode | Acetonitrile/Ammonium (B1175870) Formate Buffer | Not required, but can enhance ionization | ESI (+) MS/MS | Optimizes retention of highly polar analytes. chromatographyonline.com |

| GC-MS | 5% Phenyl Methyl Siloxane | Helium | Required (e.g., Silylation with BSTFA) | Electron Ionization (EI) | Essential for making the analyte volatile and thermally stable. researchgate.netnih.gov |

NMR and IR Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural confirmation of this compound and for identifying intermediates in its synthesis or products of its reactions. ucla.edu

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals corresponding to the protons on the two methylene (B1212753) (-CH₂-) groups. The proximity to the electronegative oxygen and nitrogen atoms would shift these signals downfield. The protons on the amine (-NH₂) and hydroxyl (-OH) groups would appear as broad signals, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the two carbon atoms in the ethyl chain, with their chemical shifts influenced by the attached heteroatoms.

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

A broad band in the 3200-3600 cm⁻¹ region corresponding to O-H stretching of the hydroxyl group and N-H stretching of the ammonium group (since it is a dihydrochloride salt).

C-H stretching vibrations just below 3000 cm⁻¹. youtube.com

N-H bending vibrations around 1500-1600 cm⁻¹.

C-O and C-N stretching vibrations in the 1000-1300 cm⁻¹ fingerprint region.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | -CH₂-N | ~3.0 - 3.5 |

| -CH₂-O | ~3.5 - 4.0 | |

| -NH₃⁺ / -OH | Broad, variable signals | |

| ¹³C NMR | -CH₂-N | ~40 - 50 |

| -CH₂-O | ~60 - 70 | |

| IR | O-H / N-H Stretch | 3200 - 3600 (Broad) |

| C-H Stretch | < 3000 | |

| N-H Bend | ~1500 - 1600 | |

| C-O Stretch | ~1050 - 1150 |

Electrochemical and Biosensor Development for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds. Given that amine groups can be oxidized electrochemically, it is plausible to develop an electrochemical sensor for this compound. mdpi.com Such a sensor would typically involve a modified electrode, where the surface is engineered to enhance the electrochemical response and selectivity towards the target analyte. researchgate.net

The development of such a sensor could involve using materials like carbon quantum dots, metallic nanoparticles, or conductive polymers to modify a glassy carbon or screen-printed electrode. rsc.org Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study the oxidation of the compound and to develop a quantitative method. rsc.org The sensor's performance would be optimized by varying parameters like the pH of the supporting electrolyte. rsc.org

Biosensors represent a further level of sophistication, potentially using an enzyme that specifically reacts with this compound. For instance, an amine oxidase could be immobilized on an electrode surface. mdpi.com The enzymatic reaction would produce a detectable signal (e.g., a change in current from the production of hydrogen peroxide), which would be proportional to the concentration of the analyte. mdpi.com This approach can offer exceptionally high selectivity and sensitivity.

Advanced Mass Spectrometry Applications in Biochemical Systems

In biochemical research, advanced mass spectrometry is a key technology for studying the fate of compounds like this compound in biological systems. nih.gov High-resolution mass spectrometry (HRMS), using platforms like Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of the parent compound and its potential metabolites. This capability is crucial for identifying unknown transformation products in complex biological mixtures.

Tandem MS (MS/MS) is used to generate structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint that can be used for definitive identification and for developing highly selective quantitative assays using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These targeted approaches are the gold standard for quantification in complex matrices due to their ability to filter out chemical noise. nih.gov

Method Validation and Quantification in Complex Biological Matrices (Research Context)

Before an analytical method can be used for reliable quantification in a research setting, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. woah.org This is especially critical when dealing with complex biological matrices like plasma, urine, or tissue homogenates, which can introduce significant interference. nih.gov

The validation of a bioanalytical method for this compound would assess several key parameters: researchgate.net

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous components in the matrix. cstti.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the coefficient of determination (R²) should typically be ≥ 0.99. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, with acceptance criteria often set at ±15% (±20% at the lower limit of quantification). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

Matrix Effect: This evaluates the suppressive or enhancing effect of co-eluting matrix components on the ionization of the analyte. nih.gov It is a significant concern in LC-MS/MS and must be carefully investigated to ensure accurate quantification. nih.govresearchgate.net

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. woah.org

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Common Acceptance Criteria (Research Context) |

| Linearity (R²) | Correlation of response to concentration. | ≥ 0.99 |

| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal value |

| Precision (%RSD) | Repeatability of measurements. | ≤ 15% |

| LOQ | Lowest point quantified with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤ 20% |

| Matrix Factor | Assessment of ion suppression/enhancement. | Typically, the coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte degradation under storage/handling. | Concentration should be within ±15% of the initial value. |

Future Directions and Emerging Research Avenues for Aminoethylhydroxylamine Dihydrochloride

Exploration in Chemical Probe Development for Novel Biological Targets

The development of chemical probes—small molecules used to study and manipulate biological targets—is a cornerstone of modern chemical biology. The bifunctional nature of aminoethylhydroxylamine is particularly advantageous for creating novel probes to investigate protein function and interactions.

One promising future direction lies in the design of probes for activity-based protein profiling (ABPP). The aminooxy group of aminoethylhydroxylamine can selectively react with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. broadpharm.comnih.gov This reactivity is ideal for targeting proteins that have undergone oxidative stress, a process that often generates carbonyl modifications on amino acid side chains. Future research could involve synthesizing derivatives where the primary amine of aminoethylhydroxylamine is attached to a reporter tag (like a fluorophore or a biotin (B1667282) molecule). These probes would enable the selective labeling, visualization, and enrichment of carbonylated proteins from complex biological samples, providing insights into the cellular response to oxidative damage.

Furthermore, aminoethylhydroxylamine can serve as a core structure for developing covalent chemical probes. umich.edu The primary amine can be functionalized with a variety of reactive groups, while the aminooxy moiety can act as a binding or targeting element for specific enzymes or receptors. For instance, by attaching a tailored pharmacophore to the primary amine, researchers could design probes that first bind non-covalently to a target protein's active site via the aminooxy-linked portion, and then form a permanent covalent bond through a strategically placed reactive group. This approach could lead to highly specific and potent inhibitors for studying enzymes that are difficult to target with traditional reversible inhibitors.

A key area of exploration will be in mapping protein-protein interactions (PPIs). Aminoethylhydroxylamine can be used as a heterobifunctional crosslinker. researchgate.netthermofisher.com One end, the aminooxy group, can be reacted with a protein bearing a genetically encoded aldehyde tag (formylglycine). researchgate.net The other end, the primary amine, can be chemically modified to attach a photoactivatable crosslinking group. This creates a powerful tool to "capture" transient or weak interaction partners of the tagged protein upon UV irradiation, allowing for their subsequent identification by mass spectrometry.

| Potential Probe Type | Target | Function of Aminoethylhydroxylamine Core | Application |

| Activity-Based Probe | Oxidatively damaged proteins | Provides an aminooxy group for covalent reaction with protein carbonyls. | Identification of biomarkers for oxidative stress-related diseases. |

| Covalent Inhibitor | Specific enzymes | Serves as a scaffold to link a targeting moiety and a reactive group. | Irreversible inhibition for studying enzyme function and validation. |

| Heterobifunctional Crosslinker | Protein interaction partners | Links a protein of interest (via aminooxy) to a photoactivatable group. | Mapping transient protein-protein interaction networks. |

Integration into Systems Biology and Omics-Based Research Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating multiple data sources, often from "omics" technologies like proteomics, metabolomics, and genomics. nih.govnih.gov Aminoethylhydroxylamine-based tools are expected to play a crucial role in generating high-quality, targeted datasets for these integrative analyses.

In the field of proteomics, which studies the entire complement of proteins in a cell, a major challenge is the analysis of post-translational modifications (PTMs). nih.gov As mentioned, probes derived from aminoethylhydroxylamine can target specific PTMs, such as carbonylation. By using a biotinylated aminoethylhydroxylamine derivative, researchers can selectively capture and isolate carbonylated proteins. These enriched proteins can then be identified and quantified using mass spectrometry, providing a focused dataset on the "carbonylome." ethz.ch Integrating this data with other omics data (e.g., transcriptomics) can reveal the regulatory networks that govern oxidative stress responses, offering a more holistic view than a single omics approach could provide. nih.gov

Another emerging application is in the study of the glycoproteome. Many glycoproteins contain terminal aldehyde or ketone functionalities after mild periodate (B1199274) oxidation of sialic acids. Aminoethylhydroxylamine derivatives can be used to selectively label and enrich these glycoproteins for mass spectrometric analysis. By creating probes with isotope tags attached to the primary amine, researchers can perform quantitative proteomics experiments to compare glycoprotein (B1211001) profiles between healthy and diseased states, uncovering potential biomarkers and therapeutic targets.

The integration of these targeted proteomics approaches into systems biology models will enhance their predictive power. amsterdamumc.nl For example, by understanding how the carbonylome changes in response to a drug treatment, researchers can build more accurate models of the drug's mechanism of action and off-target effects. This multi-omics approach, facilitated by specific chemical tools, is essential for moving from descriptive to predictive biology. nih.gov

Nanotechnology and Material Science Applications in Chemical Biology

The convergence of nanotechnology and chemical biology has opened up new frontiers in diagnostics, imaging, and drug delivery. mahidol.ac.th The surface functionalization of nanoparticles is critical for these applications, and aminoethylhydroxylamine dihydrochloride (B599025) represents a valuable linker molecule for this purpose. nih.govresearchgate.net

Future research will likely explore the use of aminoethylhydroxylamine to couple biological molecules to the surface of various nanoparticles, such as quantum dots (QDs), gold nanoparticles (AuNPs), and magnetic nanoparticles. researchgate.netmdpi.com For instance, the primary amine of the molecule can be used to form a stable amide bond with carboxyl groups on the surface of a QD. This leaves the aminooxy group oriented outwards, available for the specific and oriented conjugation of biomolecules (e.g., antibodies, peptides) that have been engineered to contain an aldehyde or ketone group. nih.gov This method of bioconjugation is highly specific and results in a more uniform orientation of the attached biomolecule compared to traditional methods, enhancing the nanoparticle's targeting ability.

This strategy can be applied to develop advanced diagnostic tools. Magnetic nanoparticles functionalized with aminoethylhydroxylamine could be used to capture specific proteins or cells from blood samples for sensitive detection of disease biomarkers. Similarly, fluorescent QDs functionalized via this linker could be used for highly specific cellular imaging, allowing researchers to track the movement and interactions of target molecules in living cells. mahidol.ac.th